molecular formula C10H10O4 B13460834 2-Acetyl-5-methoxybenzoic acid

2-Acetyl-5-methoxybenzoic acid

Cat. No.: B13460834
M. Wt: 194.18 g/mol
InChI Key: RORSYULHARMVQY-UHFFFAOYSA-N
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Description

2-Acetyl-5-methoxybenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, featuring an acetyl group at the second position and a methoxy group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methoxybenzoic acid typically involves the acetylation of 5-methoxybenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 5-methoxybenzoic acid reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Carboxy-5-methoxybenzoic acid.

    Reduction: 2-(1-Hydroxyethyl)-5-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The acetyl and methoxy groups play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzoic acid: Lacks the methoxy group, leading to different reactivity and applications.

    5-Methoxybenzoic acid: Lacks the acetyl group, affecting its chemical properties and uses.

    2-Methoxybenzoic acid: Has a methoxy group at the second position instead of the fifth, resulting in different chemical behavior.

Uniqueness

2-Acetyl-5-methoxybenzoic acid is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-acetyl-5-methoxybenzoic acid

InChI

InChI=1S/C10H10O4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

RORSYULHARMVQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)C(=O)O

Origin of Product

United States

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